N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide
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Overview
Description
N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide typically involves the reaction of 4-methylcyclohexylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate: This compound shares a similar cyclohexyl structure but differs in its functional groups and overall molecular composition.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with similar biological activities but different structural features.
Uniqueness
N-[(1R,4r)-4-methylcyclohexyl]morpholine-4-carboxamide is unique due to its specific combination of a cyclohexyl ring and a morpholine carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h10-11H,2-9H2,1H3,(H,13,15) |
InChI Key |
MVTKGOMMLPSJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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